molecular formula C11H18N2O2S B1676300 Merodantoin CAS No. 143413-73-4

Merodantoin

Cat. No. B1676300
CAS RN: 143413-73-4
M. Wt: 242.34 g/mol
InChI Key: XUHLNLNNPFTDLA-UHFFFAOYSA-N
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Description

Merodantoin is a chemical compound known for its significant antitumor activity. It is an apoptosis inducer, triggering cell apoptosis associated with reactive oxygen species (ROS)-dependent autophagy. This compound targets cancer cells expressing KRAS mutations involved in Akt-dependent ROS production .

Scientific Research Applications

Merodantoin has a wide range of scientific research applications, including:

Mechanism of Action

Merodantoin exerts its effects by inducing apoptosis in cancer cells through ROS-dependent autophagy. The compound targets cancer cells expressing KRAS mutations, leading to the production of ROS and subsequent cell death. The involvement of topoisomerases and mitochondrial morphology and function also plays a role in the observed cytotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Merodantoin involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving organic solvents and catalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is essential for its use in scientific research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Merodantoin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific targeting of cancer cells with KRAS mutations and its mechanism involving ROS-dependent autophagy. This specificity makes it a promising candidate for targeted cancer therapies .

properties

IUPAC Name

1,3-dibutyl-2-sulfanylideneimidazolidine-4,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-3-5-7-12-9(14)10(15)13(11(12)16)8-6-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHLNLNNPFTDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(=O)N(C1=S)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162414
Record name Merodantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

143413-73-4
Record name Merodantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143413734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Merodantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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